molecular formula C21H26N2O5S B3505455 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine

1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No. B3505455
M. Wt: 418.5 g/mol
InChI Key: PYIWKBFJRKOJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective neurotoxin that is commonly used to investigate the structure and function of the noradrenergic system in the brain.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine selectively depletes noradrenaline-containing neurons in the brain by binding to the noradrenaline transporter (NET) and inducing its internalization. This internalization results in the depletion of noradrenaline-containing vesicles in the presynaptic neuron, leading to a reduction in noradrenaline release and subsequent depletion of noradrenaline-containing neurons. The depletion of noradrenaline-containing neurons can be used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been shown to selectively deplete noradrenaline-containing neurons in the brain, resulting in a reduction in noradrenaline release and subsequent depletion of noradrenaline-containing neurons. This depletion of noradrenaline-containing neurons has been shown to produce various biochemical and physiological effects. These effects include changes in behavior, cognition, and physiological processes such as cardiovascular function, thermoregulation, and immune function.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. The advantages of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine include its high potency and selectivity for noradrenaline-containing neurons, its ability to selectively deplete noradrenaline-containing neurons, and its extensive use in scientific research. The limitations of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine include its potential toxicity, the need for careful control of reaction conditions and purification steps during synthesis, and the potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for the use of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in scientific research. These include investigating the role of the noradrenergic system in various physiological and pathological conditions, developing new compounds that selectively target other neurotransmitter systems, and investigating the potential therapeutic applications of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in various conditions. Additionally, future research could focus on improving the synthesis and purification methods for 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine to increase its purity and yield, as well as investigating the potential for using 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in combination with other compounds to produce synergistic effects.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. This compound is a potent and selective neurotoxin that selectively depletes noradrenaline-containing neurons in the brain. This depletion of noradrenaline can be used to study the role of the noradrenergic system in various behavioral, cognitive, and physiological processes. 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been used to investigate the role of the noradrenergic system in stress, anxiety, depression, addiction, and various other conditions.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-5-8-20(16(2)13-15)29(25,26)23-11-9-22(10-12-23)21(24)17-6-7-18(27-3)19(14-17)28-4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWKBFJRKOJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.